

The Discovery and Development of CK-869: An In-depth Technical Guide

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Compound of Interest

Compound Name: CK-869

Cat. No.: B1669133

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This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of **CK-869**, a potent small-molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. This document details the quantitative data associated with its inhibitory activity, outlines key experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.

Introduction to CK-869

CK-869 is a cell-permeable thiazolidinone-based compound that has emerged as a valuable tool for studying the physiological roles of the Arp2/3 complex.^[1] The Arp2/3 complex is a crucial protein assembly that nucleates the formation of branched actin filaments, a fundamental process driving various cellular activities, including cell migration, endocytosis, and pathogen motility. By inhibiting the Arp2/3 complex, **CK-869** allows for the dissection of these actin-dependent processes.

Discovery and Synthesis

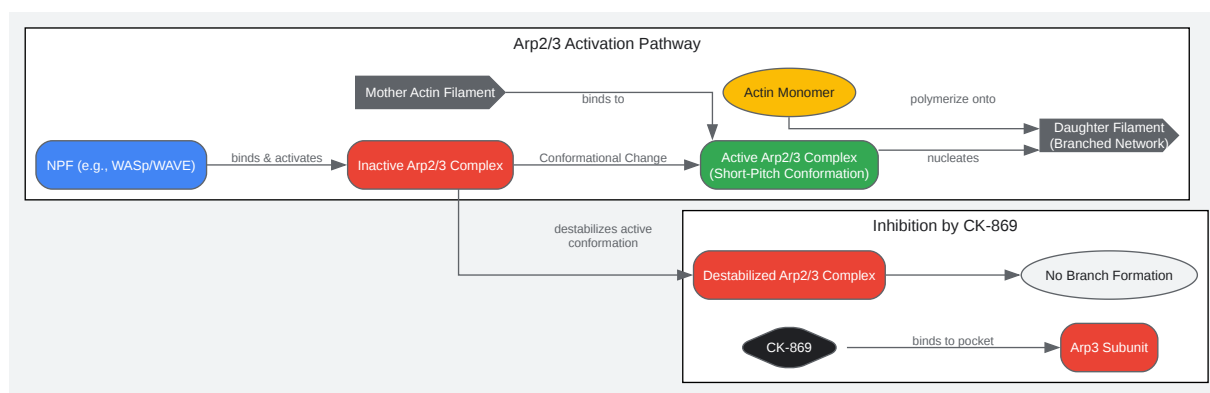
CK-869 was identified through screens of small-molecule libraries for inhibitors of Arp2/3 complex-mediated actin polymerization.^[2] It is a derivative of an earlier identified inhibitor, CK-548, with methoxy groups replacing the ortho-hydroxy and meta-chlorine substituents.^{[2][3]}

While a detailed, step-by-step synthesis protocol for the core **CK-869** molecule is not readily available in the public domain, the general synthesis strategy for **CK-869** and its derivatives involves a one-pot, three-component coupling reaction in refluxing toluene, utilizing a Dean-Stark apparatus to remove water and drive the reaction to completion.[3] An alternative route employs the use of a peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).[3]

Mechanism of Action

CK-869 inhibits the Arp2/3 complex through an allosteric mechanism.[4][5] It binds to a serendipitous hydrophobic pocket on the Arp3 subunit of the complex.[4][5] This binding event does not directly compete with actin or nucleation-promoting factors (NPFs). Instead, it induces a conformational change in Arp3 that destabilizes the active, "short-pitch" conformation of the Arp2/Arp3 heterodimer, which is essential for nucleating a new actin filament.[4][5] This ultimately prevents the formation of branched actin networks.

Below is a diagram illustrating the proposed mechanism of Arp2/3 complex activation and its inhibition by **CK-869**.



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Mechanism of Arp2/3 complex activation and inhibition by **CK-869**.

Quantitative Data

The inhibitory potency of **CK-869** has been characterized in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values vary depending on the specific Arp2/3 isoform and the experimental conditions.

Table 1: In Vitro Inhibitory Activity of **CK-869** against Arp2/3 Complex Isoforms

Arp2/3 Isoform Complex	Activator	Assay Type	IC50 (μM)	Reference
Bovine Arp2/3	N-WASP VCA	Pyrene Polymerization	11	[2]
ArpC1A/C5L	N-WASP VCA	Pyrene Polymerization	0.86	[6]
ArpC1B/C5L	N-WASP VCA	Pyrene Polymerization	3.55	[6]
ArpC1A-containing	SPIN90	Pyrene Polymerization	Similar to ArpC1B	[7]
ArpC1B-containing	SPIN90	Pyrene Polymerization	Similar to ArpC1A	[7]

Table 2: Cellular Effects of **CK-869**

Cell Line	Assay	Measured Effect	Concentration	Reference
SKOV3	Listeria Motility	Inhibition of comet tail formation	IC50 = 7 μ M	[2]
MCF10A	2D Random Migration	Decrease in instantaneous velocity	25-50 μ M	[8]
MCF10A	2D Random Migration	Reduction in directional persistence	25-50 μ M	[8]
Bone Marrow-Derived Macrophages	Cell Morphology	Cells become rounded and less spread	100 μ M	[9]
Bone Marrow-Derived Macrophages	Cell Migration	Increased migration speed	100 μ M	[6]

It is important to note that **CK-869** can also exhibit off-target effects, particularly at higher concentrations. It has been reported to directly suppress microtubule assembly in vitro and in vivo, independent of its effects on the actin cytoskeleton.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **CK-869**.

Pyrene-Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in vitro.

Principle: Pyrene-labeled actin monomers exhibit low fluorescence in their monomeric state (G-actin) but show a significant increase in fluorescence upon incorporation into actin filaments (F-actin). The rate of fluorescence increase is proportional to the rate of actin polymerization.

Protocol:

- Reagent Preparation:
 - Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂.
 - Polymerization Buffer (KMEI): 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole (pH 7.0).
 - Prepare a stock solution of pyrene-labeled actin in G-buffer.
 - Prepare stock solutions of Arp2/3 complex, N-WASP VCA (or another NPF), and **CK-869** in appropriate solvents.
- Assay Procedure:
 - In a fluorometer cuvette, mix G-actin (typically 2-4 μ M, with 5-10% pyrene-labeled) with the desired concentration of **CK-869** or DMSO (vehicle control).
 - Add the Arp2/3 complex (typically in the nanomolar range) and the NPF.
 - Initiate polymerization by adding the polymerization buffer.
 - Monitor the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).
- Data Analysis:
 - The maximum slope of the fluorescence curve represents the maximum rate of polymerization.
 - To determine the IC₅₀ value, plot the maximum polymerization rates against the logarithm of the **CK-869** concentration and fit the data to a dose-response curve.

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization of actin filament nucleation and branching at the single-molecule level on a surface.

Protocol:

- Flow Cell Preparation:
 - Assemble a flow cell using a glass slide and a coverslip.
 - Passivate the surface of the coverslip to prevent non-specific protein binding (e.g., with PEG-silane).
- Assay Procedure:
 - Introduce pre-formed, unlabeled "mother" actin filaments into the flow cell and allow them to adhere to the surface.
 - Introduce a reaction mixture containing:
 - Alexa Fluor-labeled G-actin monomers.
 - Arp2/3 complex.
 - NPF (e.g., N-WASP VCA).
 - **CK-869** or DMSO control.
 - An oxygen scavenging system to reduce photobleaching.
 - Image the formation of new, fluorescently labeled "daughter" filaments branching off the mother filaments using a TIRF microscope.
- Data Analysis:
 - Quantify the number of branch formation events per unit length of mother filament per unit time.
 - Compare the branching rates in the presence and absence of **CK-869**.

Cell Migration Assay (Wound Healing/Scratch Assay)

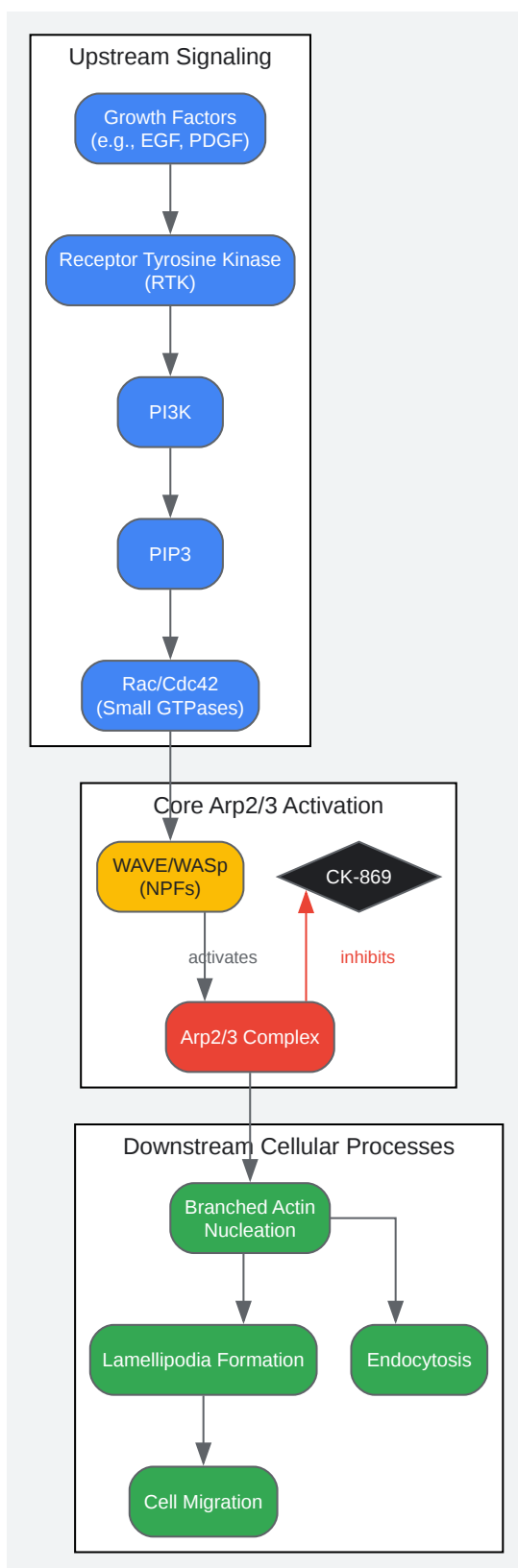
This assay assesses the effect of **CK-869** on collective cell migration.

Protocol:

- Cell Culture:
 - Plate cells in a multi-well plate and grow them to confluence.
- Wound Creation:
 - Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
- Treatment:
 - Wash the cells to remove debris and add fresh media containing the desired concentration of **CK-869** or DMSO control.
- Imaging:
 - Acquire images of the wound area at regular time intervals (e.g., every 1-2 hours) using a live-cell imaging system.
- Data Analysis:
 - Measure the area of the wound at each time point.
 - Calculate the rate of wound closure (migration rate) for each condition.
 - Compare the migration rates between **CK-869**-treated and control cells.

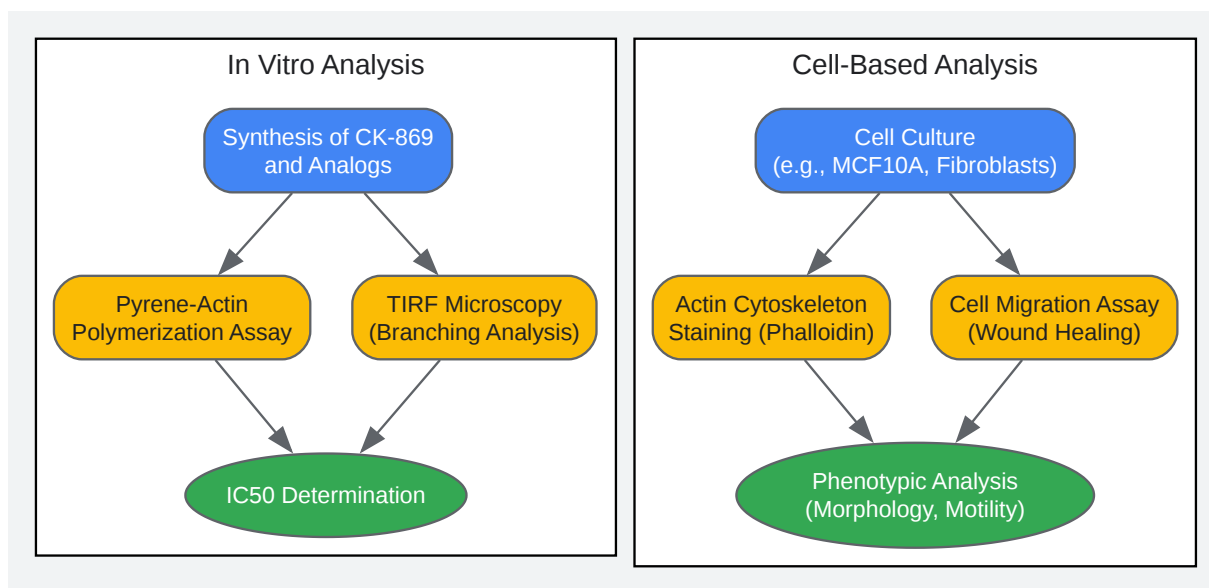
Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of **CK-869**.



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Upstream and downstream signaling of the Arp2/3 complex.



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Experimental workflow for the characterization of **CK-869**.

Conclusion

CK-869 is a well-characterized and widely used inhibitor of the Arp2/3 complex. Its specific allosteric mechanism of action makes it a valuable tool for investigating the roles of branched actin networks in a multitude of cellular processes. This guide provides a foundational understanding of its discovery, mechanism, and the experimental approaches used for its characterization, serving as a resource for researchers in the fields of cell biology, cancer biology, and drug discovery. When using **CK-869**, it is crucial to consider its isoform-specific inhibitory activities and potential off-target effects, particularly at higher concentrations.

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